molecular formula C16H11N3O5 B11470616 6-[(3,4-Dimethoxyphenyl)carbonyl]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

6-[(3,4-Dimethoxyphenyl)carbonyl]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

Cat. No.: B11470616
M. Wt: 325.27 g/mol
InChI Key: IVUCFDUKOWINOW-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxybenzoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a 3,4-dimethoxybenzoyl group attached to a bicyclo[3.1.0]hexane core, which includes two dioxo groups and two nitrile groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 6-(3,4-dimethoxybenzoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance reaction efficiency and safety.

Mechanism of Action

Comparison with Similar Compounds

6-(3,4-Dimethoxybenzoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile can be compared with other similar compounds, such as:

The uniqueness of 6-(3,4-dimethoxybenzoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile lies in its specific combination of functional groups and bicyclic structure, which confer unique reactivity and potential for diverse applications.

Properties

Molecular Formula

C16H11N3O5

Molecular Weight

325.27 g/mol

IUPAC Name

6-(3,4-dimethoxybenzoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

InChI

InChI=1S/C16H11N3O5/c1-23-9-4-3-8(5-10(9)24-2)11(20)12-15(6-17)13(21)19-14(22)16(12,15)7-18/h3-5,12H,1-2H3,(H,19,21,22)

InChI Key

IVUCFDUKOWINOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2C3(C2(C(=O)NC3=O)C#N)C#N)OC

Origin of Product

United States

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